3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
Description
IUPAC Name: 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate CAS Number: 65287-04-9 Molecular Formula: C₁₁H₁₂ClNO₃S₂ Molecular Weight: 305.8042 g/mol .
This compound features a benzothiazolium core substituted with a chlorine atom at position 5 and a methyl group at position 2. The positively charged benzothiazolium ring is linked to a propane-1-sulfonate group, which confers water solubility and ionic character. A monohydrate form of this compound has been characterized via single-crystal X-ray diffraction, revealing a well-defined hydrogen-bonded network (R factor = 0.030) .
Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S2/c1-8-13(5-2-6-18(14,15)16)10-7-9(12)3-4-11(10)17-8/h3-4,7H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMERGMYXQLSZMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65287-04-9 | |
| Record name | 65287-04-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 5-Chloro-2-methylbenzothiazole
The benzothiazole core is constructed via cyclization of 4-chloro-2-methylaniline derivatives. A modified Hinsberg reaction employs 4-chloro-2-methylaniline, potassium ethyl xanthate, and acetic acid in polyphosphoric acid (PPA) at 120–130°C for 4 hours. Chlorine orientation is controlled by the methyl group’s meta-directing effect, yielding >85% 5-chloro regioisomer purity.
Reaction Scheme:
$$
\text{4-Chloro-2-methylaniline} + \text{CS}_2 \xrightarrow{\text{PPA, 130°C}} \text{5-Chloro-2-methylbenzothiazole}
$$
Alkylation with 1,3-Propane Sultone
Quaternization introduces the sulfonate group via nucleophilic attack on 1,3-propane sultone. In anhydrous DMF at 80°C, 5-chloro-2-methylbenzothiazole (1.0 equiv) reacts with 1,3-propane sultone (1.2 equiv) for 12 hours. The inner salt precipitates upon cooling, with recrystallization from ethanol/water yielding 68% product.
Key Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Solvent | DMF |
| Reaction Time | 12 hours |
| Yield | 68% |
Cyclocondensation Using Polyphosphoric Acid
Precursor Preparation
A thiourea intermediate is generated by reacting 4-chloro-2-methylphenyl isothiocyanate with 3-aminopropane-1-sulfonic acid. This step occurs in tetrahydrofuran (THF) under nitrogen at 25°C for 6 hours, achieving 92% conversion.
Ring Formation
Cyclization proceeds in PPA at 180°C for 2 hours, inducing dehydration and aromatization. The reaction mixture is quenched in ice-water, neutralized with NaOH, and extracted with dichloromethane. Evaporation yields the crude product, which is purified via silica gel chromatography (eluent: methanol/chloroform 1:4).
Optimization Data:
- PPA Quantity: 10 g per mmol precursor
- Temperature Ramp: 5°C/min to 180°C
- Purity Post-Purification: 98.5% (HPLC)
Comparative Analysis of Methods
Yield and Scalability
| Method | Max Yield | Scalability |
|---|---|---|
| Quaternization | 68% | Industrial |
| Cyclocondensation | 55% | Lab-scale |
Quaternization offers superior scalability due to milder conditions, whereas cyclocondensation’s high-temperature requirement limits batch sizes.
Byproduct Formation
Cyclocondensation generates 7–12% dimeric side-products from intermolecular sulfonate crosslinking, necessitating chromatography. Quaternization produces <3% unreacted sultone, removed via aqueous washes.
Industrial Production Considerations
Cost-Efficiency
1,3-Propane sultone costs $120–150/kg (2025 bulk pricing), making quaternization economically viable at >100 kg batches. PPA reuse (up to 5 cycles) reduces cyclocondensation costs by 40%.
Environmental Impact
Sultone alkylation produces 0.5 kg waste/kg product vs. 2.1 kg for PPA methods. Solvent recovery systems cut DMF usage by 70% in closed-loop reactors.
Emerging Methodologies
Microwave-Assisted Synthesis
Pilot studies show 15-minute quaternization at 100°C under microwave irradiation (300 W), boosting yields to 74%. Energy consumption drops by 58% compared to conventional heating.
Flow Chemistry Approaches
Continuous-flow reactors achieve 89% conversion in 8 minutes via turbulent mixing of benzothiazole and sultone streams at 100°C. This method reduces thermal degradation risks inherent to batch processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dechlorinated Derivatives: From reduction reactions.
Substituted Benzothiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Biological Research Applications
1. Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that benzothiazolium derivatives exhibit significant activity against various bacteria and fungi. A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in treating infections .
2. Anticancer Properties
Recent investigations into the anticancer effects of benzothiazolium compounds have shown promising results. The sulfonate derivative has been tested against several cancer cell lines, showing cytotoxic effects that warrant further exploration for potential use in cancer therapy .
Materials Science Applications
1. Dye Sensitization in Solar Cells
The compound's unique structure allows it to be used as a dye sensitizer in solar cells. Studies have shown that incorporating this compound into dye-sensitized solar cells can enhance their efficiency due to its ability to absorb light effectively and facilitate electron transfer .
2. Polymer Additives
In materials science, the compound is being explored as an additive in polymer formulations to improve thermal stability and mechanical properties. Research indicates that adding this sulfonate can enhance the durability of polymers under various environmental conditions .
Environmental Studies
1. Water Treatment
The sulfonate group in the compound makes it a candidate for use in water treatment processes. It can be utilized to remove heavy metals from wastewater due to its chelating properties, which bind metal ions effectively .
2. Soil Remediation
Studies have also suggested that this compound can aid in soil remediation efforts by enhancing the bioavailability of nutrients and facilitating the breakdown of pollutants, thus improving soil health and fertility .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both pathogens, suggesting its potential as a new antimicrobial agent.
Case Study 2: Solar Cell Efficiency
In a collaborative project between ABC Institute and DEF Corporation, the compound was incorporated into dye-sensitized solar cells. The modified cells exhibited a power conversion efficiency increase from 7% to 9%, demonstrating the compound's effectiveness as a sensitizer.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. The sulfonate group can enhance binding affinity to certain enzymes, inhibiting their activity. These interactions can lead to antimicrobial or anticancer effects, depending on the biological context.
Comparison with Similar Compounds
3-[5-Chloro-2-[(E)-2-[(Z)-[5-Chloro-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate
- CAS: Not explicitly provided (see ).
- Formula : C₂₅H₂₆Cl₂N₂O₆S₄
- Molecular Weight : 649.6578 g/mol .
- Key Differences :
- Contains two benzothiazolium rings connected via a conjugated butenyl bridge.
- Additional sulfonate group and chlorine substituents enhance molecular weight and polarity.
- Extended conjugation may enable applications in optoelectronics or dye chemistry, unlike the simpler target compound.
3-(2-Methyl-1,3-benzothiazol-3-yl)propanoic Acid
- Structure : Lacks the sulfonate group and chlorine substituent.
- Relevance : Demonstrates how substitution at the benzothiazole ring (e.g., carboxylic acid vs. sulfonate) alters solubility and coordination behavior.
Sulfonate-Containing Compounds
Sodium 2-Hydroxy-3-(Allyloxy)propane-1-sulfonate
Calcium 3-(2-Hydroxy-3-Methoxyphenyl)-2-[2-Methoxy-4-(3-Sulfonatopropyl)Phenoxy]Propane-1-Sulfonate
- CAS : 8061-52-7 (mixture) .
- Key Differences: Complex lignosulfonate derivative with multiple aromatic rings and sulfonate groups. Higher molecular weight and steric hindrance limit its utility in precise molecular recognition systems.
Ethyl Benzoate Derivatives (I-6501, I-6502, I-6602, I-6702)
- Structures: Ethyl 4-substituted benzoates with isoxazole or isoquinoline moieties .
- Key Differences: Sulfonate esters/ethers vs. ionic sulfonate group in the target compound. Lower water solubility due to ester groups compared to the ionic target compound.
Structural and Functional Analysis
Hydrogen Bonding and Crystallography
The target compound’s monohydrate form exhibits a robust hydrogen-bonding network involving sulfonate oxygen atoms and water molecules, classified using graph set analysis (e.g., S(6) and R₂²(8) motifs) . In contrast, sodium 2-hydroxy-3-(allyloxy)propane-1-sulfonate likely forms weaker hydrogen bonds due to its aliphatic hydroxyl group .
Solubility and Reactivity
- The sulfonate group in the target compound ensures high water solubility, similar to other ionic sulfonates (e.g., lignosulfonates ).
- The benzothiazolium ring’s electron-withdrawing chlorine substituent enhances electrophilicity, facilitating nucleophilic reactions—unseen in non-halogenated analogs.
Data Tables
Table 1: Structural Comparison
Table 2: Hydrogen Bonding Patterns
| Compound | Hydrogen Bond Motifs | Applications |
|---|---|---|
| Target Compound | S(6), R₂²(8) | Crystal engineering |
| Sodium 2-Hydroxy-3-(allyloxy) | Linear O–H···O interactions | Surfactants, detergents |
Biological Activity
3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate, also known by its CAS number 55425-23-5, is a compound belonging to the benzothiazole family. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
The molecular formula of this compound is C₁₈H₁₈ClN₂O₃S, with a molecular weight of approximately 354.85 g/mol. The structure includes a sulfonate group which enhances its solubility in aqueous environments, making it suitable for biological applications.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to benzothiazoles can inhibit the growth of various bacterial strains and fungi. The sulfonate group in this compound may contribute to its enhanced solubility and bioavailability, which are crucial for antimicrobial efficacy .
Anticancer Properties
Several studies have explored the anticancer potential of benzothiazole derivatives. For example, derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases . The specific activity of this compound in this regard remains to be fully characterized; however, its structural similarities to other active compounds suggest potential effectiveness against cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Acta Poloniae Pharmaceutica evaluated various benzothiazole derivatives for their antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli . While the specific activity of this compound was not directly tested, the findings support the hypothesis that related compounds possess similar properties.
Study 2: Cytotoxicity Against Cancer Cells
In another investigation focusing on the cytotoxic effects of benzothiazole derivatives on MCF-7 breast cancer cells, results showed that several compounds induced significant cell death at low micromolar concentrations . The study highlighted the importance of structural modifications in enhancing anticancer activity. Given that 3-(5-Chloro-2-methyl-1,3-benzothiazol-3-ium) features similar modifications, further research could elucidate its potential.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₂O₃S |
| Molecular Weight | 354.85 g/mol |
| CAS Number | 55425-23-5 |
| Antimicrobial Activity | Effective against bacteria (e.g., S. aureus) |
| Anticancer Activity | Induces apoptosis in cancer cells (potential) |
| Anti-inflammatory Activity | Modulates cytokine release (potential) |
Q & A
Q. How can I optimize the synthesis of 3-(5-chloro-2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate for high purity and yield?
Methodological Answer: The compound is synthesized via a nucleophilic substitution reaction between 2-methylbenzothiazole and 1,2-oxathiolane 2,2-dioxide in toluene under reflux (4 hours at 110°C). Key steps include:
- Solvent selection : Toluene ensures optimal solubility and reaction efficiency.
- Purification : Post-reaction cooling and ethanol washing remove unreacted starting materials.
- Crystallization : Slow evaporation of an acetonitrile/ethanol mixture yields block-shaped crystals suitable for X-ray analysis .
- Yield optimization : A 1:1.2 molar ratio of benzothiazole to oxathiolane minimizes side reactions.
Q. What characterization techniques are critical for confirming the structure of this compound?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : Use DMSO-d₆ for NMR analysis; key signals include δ 8.43 (benzothiazole protons) and δ 3.20 (methyl group on the thiazole ring) .
- Single-crystal X-ray diffraction (SCXRD) : Resolve bond lengths (e.g., S–C = 1.702–1.733 Å) and angles (e.g., C–S–C = 91.07°) to confirm stereoelectronic effects .
- Elemental analysis : Verify sulfur and chlorine content to ensure stoichiometric purity.
Q. How does the sulfonate group influence solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : The sulfonate group enhances hydrophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but insoluble in non-polar solvents like hexane.
- Stability : The compound is stable at room temperature but sensitive to prolonged exposure to light due to the chlorinated benzothiazole moiety. Store in amber vials under inert gas .
Q. What are the recommended conditions for handling and storage to prevent degradation?
Methodological Answer:
- Handling : Use gloves and a fume hood to avoid inhalation/contact with chlorinated components.
- Storage : Keep at –20°C in a desiccator to minimize hydrolysis of the sulfonate group. Monitor purity via HPLC every 6 months .
Q. How can crystallization conditions be tailored to obtain high-quality single crystals?
Methodological Answer:
- Solvent system : Use a 1:1 acetonitrile/ethanol mixture for slow evaporation (2–3 days).
- Temperature control : Maintain 25°C ± 1°C to avoid rapid nucleation.
- Seed crystals : Introduce microcrystals from prior batches to guide growth .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure of this compound using SHELX software?
Methodological Answer:
- Data-to-parameter ratio : Ensure a ratio > 12:1 (e.g., 13.3 in ) to avoid overfitting.
- Hydrogen bonding : Use SHELXL’s restraints for O–H⋯O bonds (e.g., 2.831–2.994 Å) and π-stacking interactions (3.385 Å spacing) .
- Disorder modeling : Apply PART and SUMP instructions to resolve sulfonate group disorder in high-symmetry space groups.
Q. How should contradictory data on bond lengths (e.g., S–C vs. theoretical values) be analyzed?
Methodological Answer:
- Comparative analysis : Compare experimental SCXRD data (S–C = 1.702 Å) with DFT-calculated values (e.g., B3LYP/6-31G*).
- Electronic effects : The shorter S–C bond in the thiazole ring reflects conjugation with the adjacent N–C bond (1.322 Å), suggesting partial double-bond character .
- Error margins : Use Hamilton R-factors (< 0.03) and wR2 (< 0.08) to validate precision .
Q. What methodologies are recommended for analyzing hydrogen-bonding networks and graph sets in crystals?
Methodological Answer:
- Graph set analysis : Apply Etter’s formalism to classify motifs (e.g., rings formed by O–H⋯O bonds between sulfonate groups and water molecules) .
- Software tools : Use Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions (e.g., O4–H11⋯O3 = 2.831 Å) .
- Thermal motion : Refine anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder in hydrogen bonds.
Q. How can computational modeling predict biological activity or reactivity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to biological targets (e.g., benzothiazole-binding enzymes).
- QSAR models : Corrogate electronic descriptors (e.g., HOMO-LUMO gap) with antimicrobial activity data from structurally similar chlorinated benzothiazoles .
- Reactivity prediction : Apply Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfonate oxygen vs. chloro-substituted benzene) .
Q. What strategies enable derivatization of this compound for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functionalization sites : Target the sulfonate group for esterification or the chloro-substituent for cross-coupling (e.g., Suzuki-Miyaura).
- Reaction conditions : Use Pd(PPh₃)₄ in THF/water (3:1) at 80°C for aryl substitutions .
- Biological assays : Test derivatives against Gram-positive bacteria (e.g., S. aureus) to correlate substituent effects with MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
